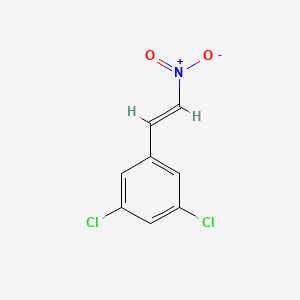
(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of two chlorine atoms and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is carried out by reacting 1,3-dichlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction conditions often include cooling the mixture to 0°C and maintaining the temperature between 0-5°C during the addition of the base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene involves its interaction with molecular targets through its nitrovinyl and dichloro functional groups. These interactions can lead to various chemical transformations, such as nucleophilic addition or substitution reactions. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Nitrovinylbenzene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
1,2-Dichloro-3-(2-nitrovinyl)benzene: Similar structure but with different positioning of chlorine atoms, affecting its reactivity and applications.
2,4-Dimethyl-1-(2-nitrovinyl)benzene:
Uniqueness
(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene is unique due to the presence of both nitrovinyl and dichloro groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C8H5Cl2NO2 |
|---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1,3-dichloro-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-3-6(1-2-11(12)13)4-8(10)5-7/h1-5H/b2-1+ |
InChI Key |
BOLSZOCEQQWBMP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















